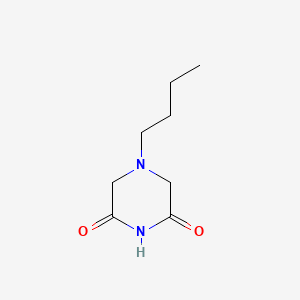
4-Butylpiperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2. It belongs to the class of diketopiperazines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a piperazine ring with two keto groups at positions 2 and 6, and a butyl group attached to the nitrogen at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. For instance, the reaction of iminodiacetic acid with butylamine under these conditions yields this compound in quantitative yields . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave irradiation techniques ensures high yield and purity of the product. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Butylpiperazine-2,6-diol.
Substitution: Various substituted piperazine-2,6-dione derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Butylpiperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase-II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other cellular targets, leading to its antiviral and antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Piperazine-2,6-dione: Lacks the butyl group but shares the core structure.
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Contains an indole group instead of a butyl group.
Piperidine-2,6-dione: Similar structure but with a different ring system.
Uniqueness: 4-Butylpiperazine-2,6-dione is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other diketopiperazine derivatives .
Eigenschaften
CAS-Nummer |
90346-27-3 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4-butylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-10-5-7(11)9-8(12)6-10/h2-6H2,1H3,(H,9,11,12) |
InChI-Schlüssel |
KUDWAUANOCPTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(=O)NC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)

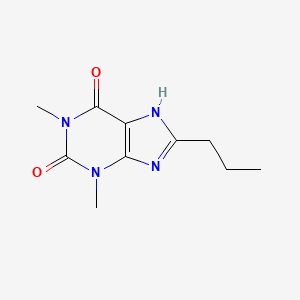
![1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt](/img/structure/B13820997.png)
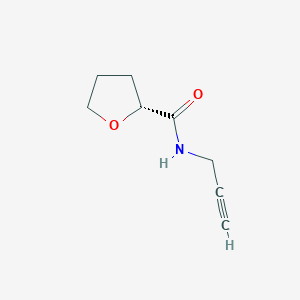
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)
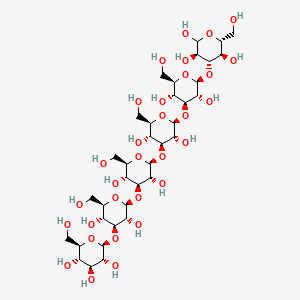
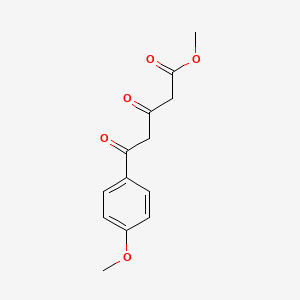
![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)
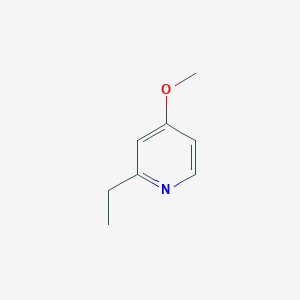

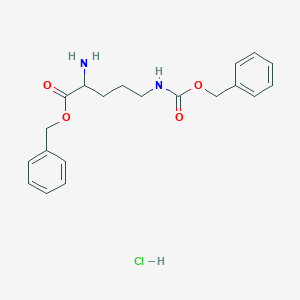
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
